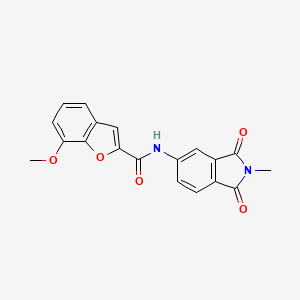
7-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an anhydride with a hydrazide . For instance, phthalic anhydride can react with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide to yield a phthaloyl-protected alanine . This compound can then be coupled with a suitable ester to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzofuran ring, an isoindoline ring, and a carboxamide group. The benzofuran ring is a common structural motif in many biologically active compounds .Applications De Recherche Scientifique
Neuroprotective and Antioxidant Effects
A study conducted on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed significant neuroprotective and antioxidant activities. These compounds were synthesized and evaluated using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Among the derivatives, certain compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, comparable to memantine, a well-known NMDA antagonist. Additionally, one compound demonstrated notable anti-excitotoxic effects and moderate to appreciable degrees of ROS scavenging and antioxidant activities. This suggests the potential of these derivatives in neuroprotective applications, highlighting the importance of specific substitutions on the benzofuran moiety for enhanced activity (Jungsook Cho et al., 2015).
Antimicrobial Activity
Research into 2-aryl benzofuran derivatives from seeds of Styrax macranthus included compounds with structures related to 7-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzofuran-2-carboxamide. These compounds were identified for their potential antimicrobial activities, illustrating the diverse biological applications of benzofuran derivatives and the significance of exploring natural sources for novel bioactive compounds with potential therapeutic applications (Yinggang Luo et al., 2007).
Anticholinesterase and Alzheimer's Disease
Another study explored novel anticholinesterase compounds based on furobenzofuran and methanobenzodioxepine molecular skeletons. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing potent inhibitory activities. Specific compounds demonstrated remarkable selectivity towards these enzymes, indicating their potential use in treating diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role (Weiming Luo et al., 2005).
Antiviral Activity
The design and synthesis of novel, potent, selective, and orally bioavailable adenosine A2A receptor antagonists demonstrated significant biological evaluation, including antiviral activities. This research underscores the versatility of benzofuran derivatives in developing therapeutic agents targeting various biological receptors and pathways, offering potential new treatments for diseases such as Parkinson's (Sujay Basu et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound are not clear from the available literature. As a synthetic cannabinoid, it may have similar risks to other compounds in this class.
Orientations Futures
Benzofuran derivatives, such as this compound, are gaining attention in the scientific community for their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds and developing new derivatives with improved properties .
Propriétés
IUPAC Name |
7-methoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-21-18(23)12-7-6-11(9-13(12)19(21)24)20-17(22)15-8-10-4-3-5-14(25-2)16(10)26-15/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRZMMKWZRNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)
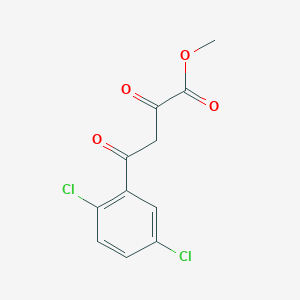
![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)
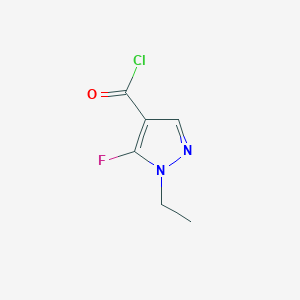
![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)
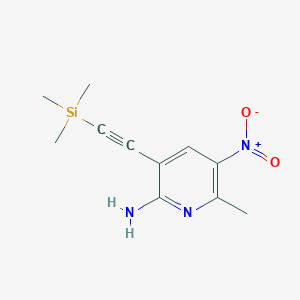

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)
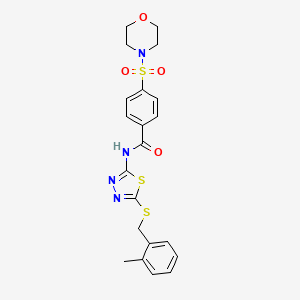
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668533.png)

